molecular formula C16H27N3O8 B165434 Dinoseb-trolamine CAS No. 6420-47-9

Dinoseb-trolamine

Cat. No. B165434
CAS RN: 6420-47-9
M. Wt: 389.4 g/mol
InChI Key: YRKPPLCJMDGOOY-UHFFFAOYSA-N
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Description

Dinoseb-trolamine, also known as 2-sec-butyl-4,6-dinitrophenol triethanolamine salt, is a derivative of dinoseb . It was used as a herbicide for post-emergence weed control in a variety of crops including cereals, vegetables, and some soft fruit .


Molecular Structure Analysis

The molecular formula of Dinoseb-trolamine is C16H27N3O8 . The IUPAC name is (RS)-2-sec-butyl-4,6-dinitrophenol - 2,2′,2″-nitrilotriethanol or tris(2-hydroxyethyl)ammonium (RS)-2-sec-butyl-4,6-dinitrophenolate .


Chemical Reactions Analysis

Dinoseb, a related compound, has been studied for its degradation in aqueous suspension of Titania under UV light irradiation . The degradation kinetics were influenced by various conditions such as substrate concentration, type of catalyst, catalyst dosage, pH, and light intensity .


Physical And Chemical Properties Analysis

Dinoseb-trolamine has a molecular weight of 389.40 g/mol . It is a derivative of Dinoseb, which appears as an orange-brown viscous liquid or orange-brown solid with a pungent odor .

Scientific Research Applications

Herbicide Efficacy and Plant Response

  • Soybean and Weed Response : Dinoseb has been studied for its effects on soybean and weed control. It showed varying degrees of effectiveness in controlling broadleaf weeds and impacted soybean injury and yield depending on application rate and growth stage (Baldwin & Frans, 1972).

Dinoseb and Photosynthesis Inhibition

  • Inhibition of Photosystem II Electron Transfer : Research on the cyanobacterium Synechocystis sp. PCC 6803 revealed that dinoseb inhibits photosystem II electron transfer, similar to other herbicides. It also plays a role in resistance to other nitrophenolic herbicides and the cell inhibitor metronidazole (Elanskaya et al., 1998).

Soil Remediation

  • Remediating Dinoseb-contaminated Soil : Zerovalent iron (Fe(0)) has been identified as an effective method for remediating dinoseb-contaminated soil. It works by transforming dinoseb into non-toxic products, suggesting its utility for on-site treatment of contaminated soil (Satapanajaru et al., 2009).

Interaction with Cellular Components

  • Impact on Mitochondrial Bioenergetics : Studies indicate that dinoseb interacts with mitochondrial bioenergetics in liver cells, affecting functions like oxygen consumption, ATPase activity, and membrane permeability. It characterizes dinoseb as a classical proton uncoupler (Palmeira et al., 1994).

Bacterial Degradation

  • Dinoseb Degradation by Bacteria : Research has identified aerobic and anaerobic bacteria capable of degrading dinoseb. These bacteria can transform dinoseb into reduced products or completely degrade it to acetate and CO2, offering potential solutions for environmental remediation (Stevens et al., 2004).

Neurotoxicity Studies

  • In Vitro Neurotoxic Hazard Characterisation : Studies on rat PC12 cells showed that exposure to dinoseb is linked to calcium release from the endoplasmic reticulum and activation of caspase-mediated apoptotic pathways. It suggests potential neurotoxic effects and involvement in neurodegeneration (Heusinkveld et al., 2016).

Thylakoid Membrane Binding

  • Binding to Thylakoid Membranes : Research on dinoseb's interaction with thylakoid membranes in chloroplasts indicates that it affects photosynthetic electron transport and photophosphorylation. This suggests a direct impact on plant photosynthesis mechanisms (Oettmeier & Masson, 1980).

Herbicide Interaction with Insects and Spiders

  • Impact on Insects and Spiders : Studies have examined the effects of dinoseb on various insects and spiders found in cotton fields. Results showed dinoseb's variable toxicity, indicating its potential impact on non-target organisms in agricultural environments (Stam et al., 1978).

Photocatalytic Degradation

  • Photocatalytic Degradation of Pesticides : Research on the degradation of pesticides like dinoseb using GO/CuFe2O4–CdS nanocomposite as a photocatalyst showed promising results. This approach offers potential for environmental clean-up of pesticide contaminants (Zangiabadi et al., 2020).

Safety And Hazards

Dinoseb, a related compound, is known to be toxic if swallowed or in contact with skin . It can cause serious eye irritation and may damage fertility or the unborn child . Dinoseb-trolamine is considered obsolete but may still be available in some countries .

Future Directions

As Dinoseb-trolamine is considered obsolete and has been banned in many countries due to health concerns , future research may focus on finding safer alternatives or improving the degradation process to minimize environmental impact.

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-butan-2-yl-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5.C6H15NO3/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;8-4-1-7(2-5-9)3-6-10/h4-6,13H,3H2,1-2H3;8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKPPLCJMDGOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88-85-7 (Parent)
Record name Dinoseb-trolamine [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5034989
Record name Dinoseb-trolamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dinoseb-trolamine

CAS RN

6420-47-9
Record name Dinoseb-trolamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinoseb-trolamine [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(1-methylpropyl)-4,6-dinitro-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Record name Dinoseb-trolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sec-butyl-4,6-dinitrophenol, compound with 2,2',2''-nitrilotriethanol (1:1)
Source European Chemicals Agency (ECHA)
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Record name DINOSEB-TROLAMINE
Source FDA Global Substance Registration System (GSRS)
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